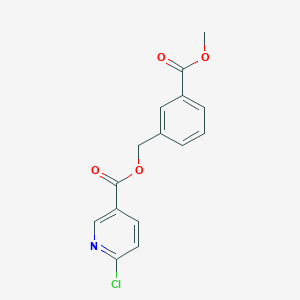![molecular formula C20H17N5O B2488796 N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide CAS No. 2034305-51-4](/img/structure/B2488796.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to the target molecule involves starting from common intermediates like 2-chloro-N-(phenyl)acetamides. These intermediates undergo reactions with other compounds, such as 1H-benzo[d]imidazole-2-thiols, leading to the formation of various derivatives, including those with antibacterial properties (Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through techniques like IR, NMR, Mass spectra, and elemental analysis. The structure often involves a backbone that includes a 1H-benzo[d]imidazol-2-yl group linked to other moieties, contributing to the compound's unique properties and reactivity.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactivity and chemical properties. The presence of functional groups like the 1H-benzo[d]imidazol-2-yl group and the acetamide moiety plays a crucial role in their reactivity, allowing for further functionalization and modification.
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are influenced by their molecular structure. The incorporation of specific functional groups can enhance solubility in different solvents, which is critical for their application in diverse fields.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, are determined by the structural features of these compounds. Studies involving derivatives of 1H-benzo[d]imidazol-2-yl acetamides reveal their potential as ligands for receptors and their antimicrobial activities, indicating a wide range of chemical behaviors and interactions (Duran et al., 2013).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One significant application of chemical compounds closely related to N-([2,4'-bipyridin]-4-ylmethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide involves their synthesis and evaluation for antimicrobial activities. For instance, novel sulphonamide derivatives, which include structures related to the target compound, have been synthesized and shown to possess good antimicrobial properties. The synthesis process involved reacting 2-bromo-N-(phenylsulfonyl)acetamide derivatives with various nitrogen-based nucleophiles, leading to compounds with potential antimicrobial applications. Computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, supported the experimental findings and provided insights into the reactivity and potential antimicrobial efficacy of these compounds (Fahim & Ismael, 2019).
Corrosion Inhibition
Another application area is in corrosion inhibition, where derivatives of this compound, specifically 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, have been synthesized and assessed for their efficiency in preventing corrosion. These compounds were synthesized through amidation reactions and evaluated using various methods, including gravimetric analysis and standard tests in mineral oil medium. The results indicated promising inhibition efficiencies, highlighting the potential of these derivatives in corrosion prevention applications (Yıldırım & Cetin, 2008).
Antiviral Activity
Additionally, related compounds have been designed and prepared for antirhinovirus activity evaluation. The synthesis of these compounds involved starting from aminopyridine, undergoing tosylation, and subsequent treatment with appropriate acetamides. This led to the development of a novel class of inhibitors with potential antiviral properties, specifically against human rhinovirus, showcasing the relevance of these compounds in medicinal chemistry and antiviral drug development (Hamdouchi et al., 1999).
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(13-25-14-24-17-3-1-2-4-19(17)25)23-12-15-5-10-22-18(11-15)16-6-8-21-9-7-16/h1-11,14H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQRBCAVFAVUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropylmethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-pyrimidinecarboxylate](/img/structure/B2488714.png)

![N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488716.png)
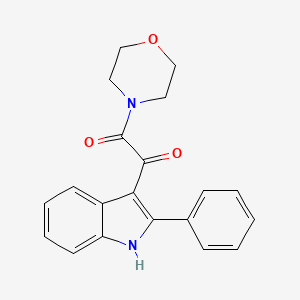
![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)
![3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2488721.png)
![Tert-butyl {1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2488722.png)
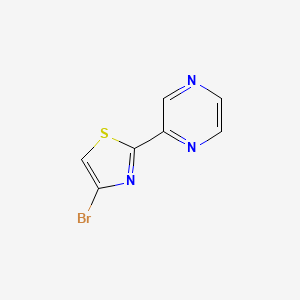
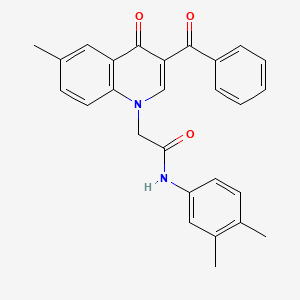
![N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488729.png)
![Tert-butyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2488730.png)
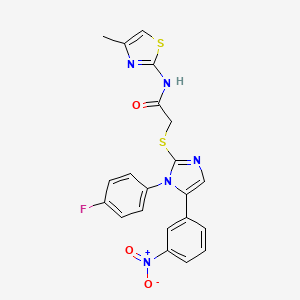
![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)
